5-Bromo-6-methoxypicolinaldehyde
Description
5-Bromo-6-methoxypicolinaldehyde (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 6, and an aldehyde functional group at position 2 of the pyridine ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables diverse reactivity, such as condensation or nucleophilic addition reactions. Its electronic and steric properties are influenced by the electron-withdrawing bromine and electron-donating methoxy groups, making it valuable for constructing complex heterocyclic frameworks .
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUSWQSXYYKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypicolinaldehyde typically involves the bromination and methoxylation of picolinaldehyde. One common method includes the reaction of 5-bromo-6-methoxypyridin-2-yl)methanol with manganese dioxide (MnO2) in dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction is stirred overnight to achieve the desired product.
Industrial Production Methods
Industrial production methods for 5-Bromo-6-methoxypicolinaldehyde are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation: 5-Bromo-6-methoxypicolinic acid.
Reduction: 5-Bromo-6-methoxypicolinalcohol.
Substitution: 5-Iodo-6-methoxypicolinaldehyde.
Scientific Research Applications
5-Bromo-6-methoxypicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-Bromo-2-picolinaldehyde (CAS: Multiple synonyms in )
- Key Differences : The absence of a methoxy group reduces steric hindrance and alters electronic effects. This compound is more reactive in nucleophilic substitutions at the aldehyde site compared to 5-Bromo-6-methoxypicolinaldehyde due to reduced steric shielding .
6-Bromo-5-methoxypicolinaldehyde (CAS: 329217-74-5)
- Structure : Bromine and methoxy groups swapped (Br at position 6, OMe at 5).
- Key Differences : The altered substituent positions modify the electron density distribution. The bromine at position 6 may enhance electrophilic aromatic substitution at position 3 due to meta-directing effects, unlike the original compound’s para-directing bromine at position 5 .
3-Bromo-6-methoxypicolinaldehyde (CAS: Not provided)
Functional Group Variations
5-Bromo-3-methoxypicolinaldehyde oxime (Page 142, )
- Structure : Oxime (-CH=N-OH) replaces the aldehyde.
- This modification reduces electrophilicity compared to the aldehyde-containing parent compound .
5-Bromo-6-methylpicolinaldehyde (CAS: 886364-94-9)
- Structure : Methyl group replaces methoxy at position 4.
- Key Differences : The methyl group lacks the electron-donating resonance effect of methoxy, leading to decreased electron density on the pyridine ring. This reduces directing effects in electrophilic substitutions (similarity: 0.82) .
3-Amino-5-bromopicolinaldehyde (CAS: 137778-20-2)
- Structure: Amino group at position 3, bromine at 5, aldehyde at 2.
- Key Differences: The amino group is strongly electron-donating, activating the ring for electrophilic reactions. This contrasts with the deactivating bromine and methoxy groups in the target compound (similarity: 0.86) .
Quantitative Similarity Analysis
The table below summarizes structural similarity scores from , and 6:
| Compound Name | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 5-Bromo-6-methylpicolinaldehyde | 886364-94-9 | 0.82 | Methyl instead of methoxy at C6 |
| 6-Bromo-5-methoxypicolinaldehyde | 329217-74-5 | 0.85 | Br/OMe positions swapped |
| [Unspecified compound] | 914358-73-9 | 0.90 | High similarity, exact structure unclear |
| 3-Amino-5-bromopicolinaldehyde | 137778-20-2 | 0.86 | Amino group at C3 |
| 5-Bromo-4-methylpicolinaldehyde | 131747-63-2 | 0.78 | Methyl at C4 vs. methoxy at C6 |
Note: The compound with similarity 0.90 ([914358-73-9]) lacks explicit structural details but likely shares a nearly identical backbone with minor substituent variations .
Biological Activity
5-Bromo-6-methoxypicolinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
5-Bromo-6-methoxypicolinaldehyde has the molecular formula and a molecular weight of approximately 216.06 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, which significantly influences its reactivity and biological interactions.
The biological activity of 5-Bromo-6-methoxypicolinaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy group modulates the electronic properties of the molecule, potentially improving its binding affinity to biological targets.
Therapeutic Applications
Research indicates that derivatives of 5-Bromo-6-methoxypicolinaldehyde may exhibit significant therapeutic potential in several areas:
- Anticancer Activity : Some studies have shown that compounds related to 5-Bromo-6-methoxypicolinaldehyde can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential applications in treating infectious diseases .
- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor is particularly notable. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in the treatment of conditions like Alzheimer's disease .
Case Studies and Experimental Data
- Anticancer Studies : A study demonstrated that derivatives of 5-Bromo-6-methoxypicolinaldehyde showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Enzyme Inhibition : Inhibitory assays revealed that certain derivatives could inhibit AChE with IC50 values comparable to known inhibitors. This suggests their potential use in treating neurodegenerative diseases .
- Antimicrobial Activity : A series of tests against bacterial strains indicated that 5-Bromo-6-methoxypicolinaldehyde exhibits significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Bromo-6-methoxypicolinaldehyde, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-3-methoxypicolinaldehyde | Bromine at position 5 | Different electronic properties |
| 6-Bromo-5-methoxypicolinaldehyde | Bromine at position 6 | Altered reactivity due to position change |
| 5-Methoxypicolinaldehyde | No bromine substitution | Lacks enhanced electrophilicity |
This table illustrates how variations in substituents and their positions on the pyridine ring can significantly influence chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
